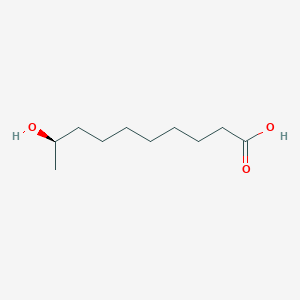
(9R)-9-hydroxydecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9R)-9-hydroxydecanoic acid is an (omega-1)-hydroxy fatty acid that is capric acid in which the 9-pro-R hydrogen is replaced by a hydroxy group. It is a medium-chain fatty acid and an (omega-1)-hydroxy fatty acid. It derives from a decanoic acid.
Scientific Research Applications
Cyanobacterial Compounds
Murakami et al. (1992) isolated (9R-10E,12Z,15Z)-9-Hydroxyotadecatrienoic acid and (9R,10E,12Z)-9-hydroxyoctadecadienoic acid from the cyanobacterium Anabaena flos-aquae, marking the first report of natural 9R-oxygenated fatty acids (Murakami, Shirahashi, Nagatsu, & Sakakibara, 1992).
Cancer Cell Cycle Impact
Busi et al. (2019) discovered that 9-Hydroxystearic acid, a compound structurally similar to (9R)-9-hydroxydecanoic acid, binds the catalytic site of HDAC1 in cancer cells, leading to cell growth inhibition and differentiation. This finding highlights the potential of 9R-hydroxy fatty acids in cancer therapy (Busi et al., 2019).
Epidermal Barrier Function
Chiba et al. (2018) investigated the effect of 9-Hydroxy-10E,12Z-octadecadienoic acid on human keratinocytes, revealing its role in disrupting the epidermal barrier, a finding that could have implications for skin health and disease research (Chiba et al., 2018).
Enzymatic Production and Biotechnology
Kim et al. (2015) achieved the stereo-selective enzymatic production of 9R-hydroxy fatty acids from omega-3 fatty acids, demonstrating an efficient method for their production in biotechnology (Kim, An, Lee, & Oh, 2015).
Biosynthesis and Chemical Analysis
Research by Sattler and Haufe (1995) on the synthesis of both enantiomers of fluoro-phoracantholide I, including a compound related to (9R)-9-hydroxydecanoic acid, contributed to the understanding of lipase-catalyzed enantioselective esterifications in chemical analysis (Sattler & Haufe, 1995).
properties
Product Name |
(9R)-9-hydroxydecanoic acid |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(9R)-9-hydroxydecanoic acid |
InChI |
InChI=1S/C10H20O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
UOQXHXSPGSKEGI-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CCCCCCCC(=O)O)O |
SMILES |
CC(CCCCCCCC(=O)O)O |
Canonical SMILES |
CC(CCCCCCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4S,5'S,6R,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1237750.png)
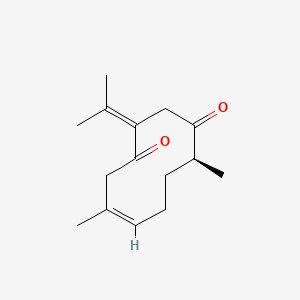

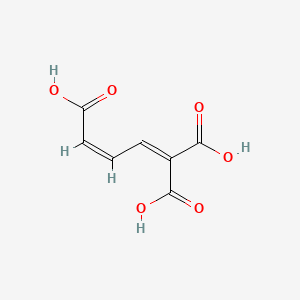

![5,7-Dihydroxy-3-[2,3-dihydro-4-hydroxy-2-(2-hydroxyisopropyl)benzofuran-7-yl]chromone](/img/structure/B1237759.png)


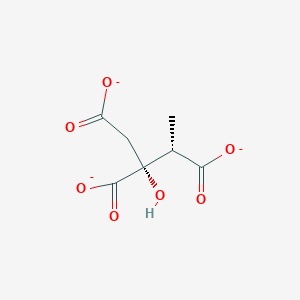
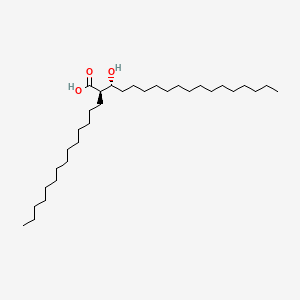
![(2S,3R)-2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1237770.png)
![4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1237771.png)

